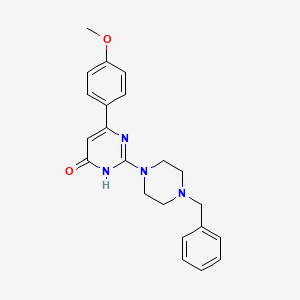![molecular formula C18H26ClNO5S B5972097 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiol compound that has a phenylene ring and two acetate groups, and it is commonly used as a reagent in chemical synthesis and as a biochemical tool to study the effects of oxidative stress and mitochondrial dysfunction.
Mecanismo De Acción
2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. MPP+ then accumulates in the mitochondria and inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride has been shown to induce a range of biochemical and physiological effects in various biological systems. These include the selective destruction of dopaminergic neurons in the substantia nigra, the induction of oxidative stress and mitochondrial dysfunction, and the activation of microglia and astrocytes in the brain. 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride has also been shown to induce apoptosis in various cell types, including neuronal cells and lymphocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride has several advantages as a biochemical tool for studying the effects of oxidative stress and mitochondrial dysfunction. It is a selective toxin that specifically targets dopaminergic neurons in the substantia nigra, which makes it a useful tool for studying the underlying mechanisms of Parkinson's disease. 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride is also relatively easy to synthesize and can be used in a range of in vitro and in vivo experiments.
However, there are also some limitations to the use of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride in lab experiments. One of the main limitations is that it is a highly toxic compound that can be dangerous to handle and requires careful safety precautions. Additionally, the effects of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride can vary depending on the dose and route of administration, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride and its potential applications in scientific research. One area of research is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of research is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction. Finally, there is also potential for the use of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride in other areas of research, such as the study of apoptosis and the development of new biochemical tools for studying mitochondrial function.
Métodos De Síntesis
The synthesis of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride is a multi-step process that involves the reaction of 4-bromobutylmorpholine with 1,4-dithiane-2,5-diol, followed by the oxidation of the resulting thioether with m-chloroperbenzoic acid. The final step involves the hydrolysis of the diacetate ester with hydrochloric acid to yield the hydrochloride salt of 2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride.
Aplicaciones Científicas De Investigación
2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride has been widely used as a biochemical tool to study the effects of oxidative stress and mitochondrial dysfunction in various biological systems. It has been shown to induce Parkinson's disease-like symptoms in animals by selectively destroying dopaminergic neurons in the substantia nigra. This has led to the development of animal models of Parkinson's disease that are widely used in research to study the underlying mechanisms of the disease and to test potential therapies.
Propiedades
IUPAC Name |
[4-acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S.ClH/c1-14(20)23-16-5-6-17(24-15(2)21)18(13-16)25-12-4-3-7-19-8-10-22-11-9-19;/h5-6,13H,3-4,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGOEGTFXQRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)SCCCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Acetyloxy-3-(4-morpholin-4-ylbutylsulfanyl)phenyl] acetate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N'-(3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene)benzohydrazide](/img/structure/B5972020.png)

![4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine](/img/structure/B5972028.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B5972034.png)
![4-[({3-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B5972035.png)
![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5972042.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)


![N-(3-bromophenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5972091.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)
![4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)